molecular formula C15H15FN2O3S2 B12208728 N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B12208728
M. Wt: 354.4 g/mol
InChI Key: VCUDEALMQYNRQN-UHFFFAOYSA-N
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Description

N-[3-(4-Fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a structurally complex heterocyclic compound featuring a fused thieno[3,4-d][1,3]thiazole core with a 5,5-dioxo (sulfone) moiety, a 4-fluorophenyl substituent, and a cyclopropanecarboxamide group. For instance, the synthesis of analogous sulfonyl-containing heterocycles often involves Friedel-Crafts reactions, hydrazide intermediates, and cyclization steps, as seen in the preparation of triazole derivatives .

Properties

Molecular Formula

C15H15FN2O3S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide

InChI

InChI=1S/C15H15FN2O3S2/c16-10-3-5-11(6-4-10)18-12-7-23(20,21)8-13(12)22-15(18)17-14(19)9-1-2-9/h3-6,9,12-13H,1-2,7-8H2

InChI Key

VCUDEALMQYNRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide typically involves a multi-step process. One common method includes the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target’s thienothiazole system contrasts with triazoles ([7–9]) and thiazolidines (hexythiazox), impacting electronic properties and binding interactions.
  • Substituents : The 4-fluorophenyl group in the target compound is analogous to 2,4-difluorophenyl groups in [4–9], which may enhance lipophilicity and metabolic stability .

Spectral and Functional Group Analysis

Critical spectral data for comparison include:

Compound IR Bands (cm⁻¹) Key Absence Confirmation
Target Compound C=O (~1663–1682), S=O (~1250–1300) N/A Carboxamide and sulfone identity
Hydrazinecarbothioamides [4–6] 1243–1258 (C=S), 1663–1682 (C=O) N/A Successful nucleophilic addition
1,2,4-Triazoles [7–9] 1247–1255 (C=S) No C=O (1663–1682 cm⁻¹) Thione tautomer dominance

*Inferred based on analogous functional groups in [4–6].

  • The absence of C=O bands in triazoles [7–9] confirms cyclization, contrasting with the target compound’s retained carboxamide C=O.
  • Thione tautomerism in [7–9] (evidenced by C=S bands and lack of S-H stretches) highlights stability trends relevant to heterocyclic design .

Biological Activity

N-[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide is a complex organic compound with potential biological activity. Its unique structural features make it an interesting candidate for various biochemical applications. This article aims to provide a detailed examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18_{18}H20_{20}F1_{1}N2_{2}O3_{3}S2_{2}
  • Molecular Weight : 378.49 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Cyclopropane moiety
    • Dioxo and amide functionalities

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to modulate the activity of various biological targets through:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It can bind to proteins and alter their function.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

  • Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis in tumor cells by activating specific signaling pathways.
  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis.
  • Anti-inflammatory Effects : Research has suggested that this compound can reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.

Case Study 1: Antitumor Activity

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In a separate investigation involving Staphylococcus aureus and Escherichia coli strains, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. The study concluded that the compound’s ability to penetrate bacterial membranes contributed to its effectiveness.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC (µg/mL)Mechanism of Action
AntitumorMCF-715Induction of apoptosis via caspase activation
AntimicrobialStaphylococcus aureus32Disruption of cell wall synthesis
AntimicrobialEscherichia coli64Membrane penetration
Anti-inflammatoryHuman macrophagesNot specifiedInhibition of pro-inflammatory cytokines

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